![molecular formula C9H14N2O2 B136698 Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-26-8](/img/structure/B136698.png)
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of various ethyl pyrazole-5-carboxylate derivatives has been reported through different methods. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions, showcasing high selectivity between the N-1 and N-2 positions of the pyrazole ring . Another study reported the synthesis of ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives through the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide . Additionally, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized using a 3+2 annulation method, starting from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives have been elucidated using various spectroscopic methods and X-ray crystallography. For example, the unexpected structures of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were determined by X-ray crystallographic analysis and 2D NMR . The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was also determined, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that modify their structure and properties. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield N-acetylated derivatives, with the acetylation occurring mainly on the nitrogen atoms in the ring . Another study reported the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which significantly reduced reaction times .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pyrazole-5-carboxylate derivatives have been studied through various analytical techniques. For example, the antioxidant properties of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate were evaluated using DPPH and hydroxyl radical scavenging methods . The bioactivity of ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate derivatives was evaluated, with some compounds promoting apoptosis in HUVEC cells . Additionally, the synthesis and crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate were reported, with DFT calculations providing insights into its molecular electrostatic potential and leading molecular orbitals .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-ethyl-2-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(11(3)10-7)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRIQRYSIQKISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568713 | |
Record name | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128537-26-8 | |
Record name | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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